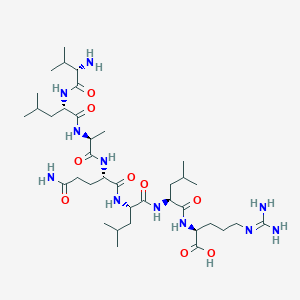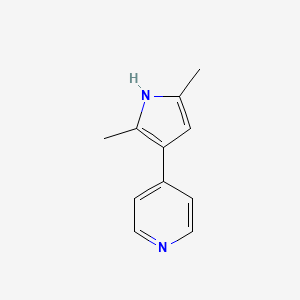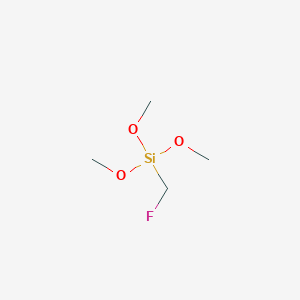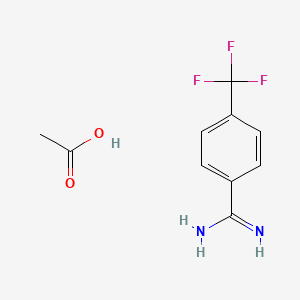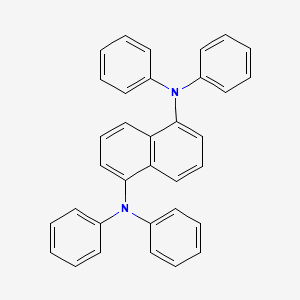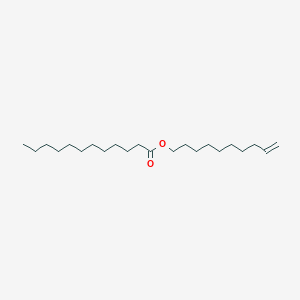
Dodecanoic acid, 9-decenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, 9-decenyl ester is an organic compound with the molecular formula C22H42O2. It is an ester formed from dodecanoic acid and 9-decenol. This compound is part of a larger class of esters, which are known for their wide occurrence in nature and their significant commercial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including dodecanoic acid, 9-decenyl ester, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. In this case, dodecanoyl chloride (the acid chloride of dodecanoic acid) reacts with 9-decenol under basic conditions to form this compound .
Industrial Production Methods
Industrial production of esters often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. The reaction is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The process is carried out under controlled temperatures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 9-decenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water, yielding dodecanoic acid and 9-decenol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, forming a new ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH).
Reduction: Typically involves LiAlH4 in anhydrous conditions.
Major Products
Hydrolysis: Produces dodecanoic acid and 9-decenol.
Reduction: Yields primary alcohols.
Transesterification: Forms a new ester and an alcohol.
Scientific Research Applications
Dodecanoic acid, 9-decenyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification and hydrolysis reactions.
Medicine: Explored for potential therapeutic uses due to its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism by which dodecanoic acid, 9-decenyl ester exerts its effects, particularly its antimicrobial activity, involves disrupting the cell membrane integrity of microorganisms. This disruption leads to cell lysis and death. The ester interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents .
Comparison with Similar Compounds
Similar Compounds
Lauric acid (Dodecanoic acid): A saturated fatty acid with similar antimicrobial properties.
Dodecanoic acid, phenylmethyl ester: Another ester of dodecanoic acid with different alcohol component.
Uniqueness
Dodecanoic acid, 9-decenyl ester is unique due to its unsaturated alcohol component (9-decenol), which imparts different chemical and physical properties compared to its saturated counterparts. This unsaturation can influence its reactivity and interactions in biological systems .
Properties
CAS No. |
166520-98-5 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
dec-9-enyl dodecanoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-7-9-11-13-14-16-18-20-22(23)24-21-19-17-15-12-10-8-6-4-2/h4H,2-3,5-21H2,1H3 |
InChI Key |
RLZIIYYLBOKIHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


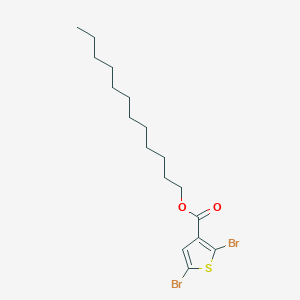

![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
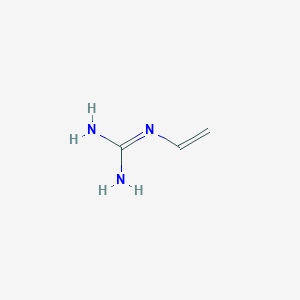
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)


